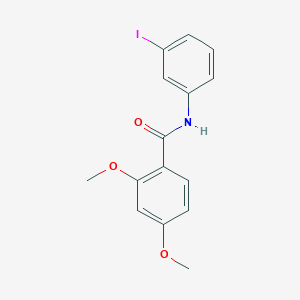![molecular formula C29H29N3O4S B297996 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide](/img/structure/B297996.png)
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger that has been used to investigate the role of NO in various physiological and pathological processes.
作用機序
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide scavenges NO by forming a stable adduct with NO, which prevents NO from reacting with other molecules. The mechanism of action of 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has been extensively studied, and it has been shown to be a highly effective NO scavenger.
Biochemical and Physiological Effects
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has been shown to reduce vasodilation, inhibit neurotransmission, and suppress immune response. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has several advantages as a tool for investigating the role of NO in biological processes. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide is a highly effective NO scavenger, which makes it a valuable tool for studying the effects of NO on various physiological processes. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide is also relatively easy to synthesize, which makes it readily available for scientific research.
However, there are also limitations to the use of 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide in lab experiments. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide may not be specific to NO, which could lead to off-target effects. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide may also have non-specific effects on other biological processes, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide in scientific research. One area of research is the development of more specific NO scavengers that can selectively target different forms of NO. Another area of research is the development of 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide analogs that have improved pharmacokinetic properties, such as increased stability and bioavailability.
In addition, 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide could be used in combination with other compounds to investigate the role of NO in various biological processes. For example, 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide could be used in combination with other NO donors or inhibitors to study the effects of NO on vascular tone, neurotransmission, and immune response.
Conclusion
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide is a valuable tool for investigating the role of NO in various physiological and pathological processes. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide is a potent NO scavenger that has been used to study the effects of NO on vascular tone, neurotransmission, and immune response. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has also been shown to have anti-inflammatory and anti-cancer properties. While there are limitations to the use of 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide in lab experiments, it remains a valuable tool for investigating the role of NO in biological processes.
合成法
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide can be synthesized by the reaction of 2-(4-bromophenoxy)ethylamine with 3,4-dimethylbenzaldehyde and thiosemicarbazide. The resulting product is then reacted with ethyl 2-bromoacetate and phenyl isocyanate to yield 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide. The synthesis of 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has been optimized to produce high yields and purity.
科学的研究の応用
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has been widely used in scientific research to investigate the role of NO in various physiological and pathological processes. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO has been implicated in the pathogenesis of various diseases, including inflammation, cancer, and neurodegenerative diseases.
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide is a potent scavenger of NO, which makes it a valuable tool for investigating the role of NO in various biological processes. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has been used to study the effects of NO on vascular tone, neurotransmission, and immune response. 2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide has also been used to investigate the role of NO in the pathogenesis of various diseases, including inflammation, cancer, and neurodegenerative diseases.
特性
製品名 |
2-[4-({2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-phenylacetamide |
|---|---|
分子式 |
C29H29N3O4S |
分子量 |
515.6 g/mol |
IUPAC名 |
2-[4-[(E)-[2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C29H29N3O4S/c1-5-35-25-16-21(12-14-24(25)36-18-27(33)30-22-9-7-6-8-10-22)17-26-28(34)32(4)29(37-26)31-23-13-11-19(2)20(3)15-23/h6-17H,5,18H2,1-4H3,(H,30,33)/b26-17+,31-29? |
InChIキー |
CKSXDEQULRCQEQ-RCALMMMNSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)OCC(=O)NC4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)OCC(=O)NC4=CC=CC=C4 |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC(=C(C=C3)C)C)S2)C)OCC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297916.png)
![methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)


![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)